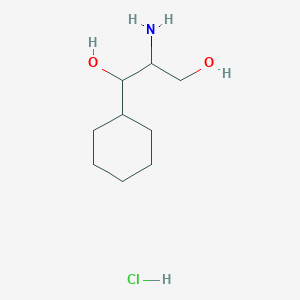

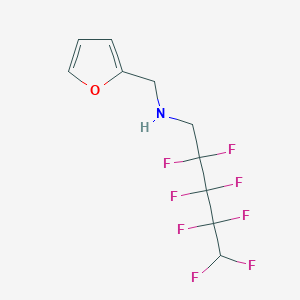

![molecular formula C18H20N4O3S B2941613 1-(Azepan-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone CAS No. 893998-49-7](/img/structure/B2941613.png)

1-(Azepan-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azepane and pyridazine rings, as well as the nitrophenyl group, would contribute to the overall structure. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The nitro group in the nitrophenyl part of the molecule could potentially be reduced to an amino group, and the rings in the molecule could undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .科学的研究の応用

Synthesis Applications

Ring-Closing Metathesis for Heterocyclic Compounds : Sulfur-substituted quinolizidines and pyrido[1,2-a]azepines can be synthesized via ring-closing metathesis (RCM) of 4-(phenylthio)-1,2,5,6-tetrahydropyridin-2-ones, showcasing a pathway for creating sulfur-substituted heterocycles from sulfolene derivatives (Chou et al., 2007).

Azepinoindole Derivatives via Reduction and Rearrangement : The conversion of 6-(2-nitrostyryl)pyran-2-ones into 6-(indol-2-yl)pyran-2-ones through reduction and subsequent rearrangement to azepino[1,2-a]indol-6-ones demonstrates a method for generating complex nitrogen-containing heterocycles (Gelmi et al., 1993).

Antimicrobial and Anticancer Activities of Diazepinyl Ethanones : A series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones showed significant in vitro antimicrobial and anticancer activities, highlighting the potential of nitrogen-sulfur compounds in therapeutic applications (Verma et al., 2015).

Chemical Synthesis and Modification

Stereodefined Morpholines and Piperazines via Sulfonium Salts : The reaction of amino alcohols/diamines with α-phenylvinylsulfonium salts afforded a route to synthesize C-substituted morpholines, piperazines, azepines, and oxazepines, demonstrating a versatile method for constructing nitrogen-containing heterocycles (Matlock et al., 2015).

Gold(I)-Catalyzed Synthesis of Indolizines and Pyrrolo[1,2-a]azepines : A gold(I)-catalyzed cascade reaction of N-alkenyl or alkynyl N-sulfonyl 1-aminobut-3-yn-2-ones led to the formation of indolizine and pyrrolo[1,2-a]azepine derivatives, showcasing the application of gold catalysis in heterocyclic chemistry (Sirindil et al., 2019).

Biological and Pharmacological Applications

Fluorescent Probing for Nitroxyl in Living Cells : A metal-free and reductant-resistant fluorescent probe, P-Rhod, was developed for imaging nitroxyl (HNO) in living cells, offering a tool for studying the bioactivities of HNO with minimal interference from other biological reductants (Kawai et al., 2013).

Antioxidant and Antienzyme Activities of Nitrobutadiene Derivatives : Synthesized polyhalogenated nitrobutadiene derivatives exhibited notable antioxidant, antixanthine oxidase, and antielastase activities, suggesting their potential utility in pharmaceutical and cosmetic industries due to these bioactivities (Onul et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(azepan-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c23-18(21-10-3-1-2-4-11-21)13-26-17-9-8-16(19-20-17)14-6-5-7-15(12-14)22(24)25/h5-9,12H,1-4,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILRGRHXDJEQKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

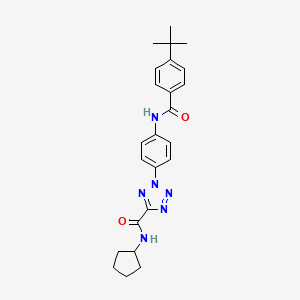

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2941533.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamidobenzoate](/img/structure/B2941537.png)

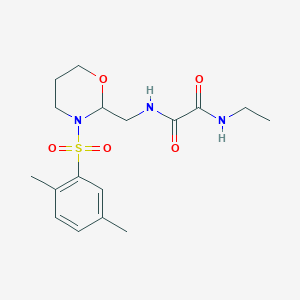

![2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941538.png)

![2-Methyl-2-[3-(phenylmethoxycarbonylamino)pyrazol-1-yl]propanoic acid](/img/structure/B2941541.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941546.png)

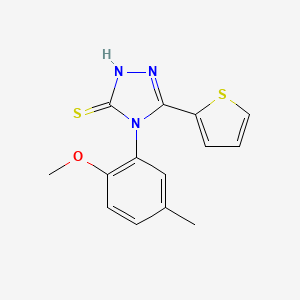

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2941550.png)